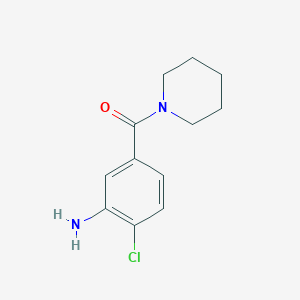

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline

CAS No.: 91766-96-0

Cat. No.: VC3949264

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91766-96-0 |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | (3-amino-4-chlorophenyl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |

| Standard InChI Key | HASRYCYCAUWJKD-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

2-Chloro-5-(piperidin-1-ylcarbonyl)aniline, systematically named (3-amino-4-chlorophenyl)(piperidin-1-yl)methanone, features a chlorinated aniline core fused to a piperidine carbonyl group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern: a chlorine atom at position 2, an amine group at position 5, and a piperidin-1-ylcarbonyl moiety at position 5 of the benzene ring .

Key Structural Attributes:

-

Molecular Formula:

The compound’s InChIKey (HASRYCYCAUWJKD-UHFFFAOYSA-N) and SMILES notation (C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s thermal stability is evidenced by its high boiling point (428.3°C at 760 mmHg) and flash point (212.8°C) . Its estimated water solubility ranges from 192.67 mg/L (EPA T.E.S.T.) to 2005.6 mg/L (EPI Suite), suggesting moderate hydrophobicity . LogP values of 2.2–3.07 indicate preferential partitioning into lipid phases, a trait relevant to pharmacokinetic profiling .

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Density | 1.265 g/cm³ | |

| Boiling Point | 428.3°C | |

| Melting Point | Not reported | N/A |

| Water Solubility | 192.67–2005.6 mg/L | |

| LogP | 2.2–3.07 |

Applications and Research Significance

Material Science

The compound’s aromatic and amide functionalities suggest utility in polymer chemistry, such as crosslinking agents or monomers for high-performance resins. Its thermal stability aligns with applications requiring durable materials under extreme conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume